![molecular formula C23H23N3O2 B252766 N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide](/img/structure/B252766.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide, commonly known as APN or MLR-1023, is a small molecule drug used in scientific research. It is a potent and selective inhibitor of the human protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
APN binds to the catalytic site of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide and inhibits its activity, leading to increased insulin signaling and glucose uptake in peripheral tissues. APN also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
APN has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. It also reduces body weight and adiposity, and improves lipid metabolism. APN has anti-inflammatory and anti-cancer properties, and has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
APN is a potent and selective inhibitor of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide, and has been extensively used in scientific research to study the role of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide in various physiological processes. However, APN has limited solubility in water and organic solvents, which can make it difficult to use in some experimental settings. APN also has a relatively short half-life in vivo, which can limit its effectiveness in some animal models.
Future Directions
There are several future directions for the use of APN in scientific research. One area of interest is the development of new analogs of APN with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide in other physiological processes, such as inflammation, cancer, and neurodegeneration. APN may also have potential as a therapeutic agent for the treatment of obesity, type 2 diabetes, and other metabolic disorders.
Synthesis Methods
The synthesis of APN involves several steps, including the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(4-acetylpiperazin-1-yl)aniline to form APN. The overall yield of APN is around 40%, and the purity can be increased by recrystallization.
Scientific Research Applications
APN has been extensively used in scientific research to study the role of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide in various physiological processes, including insulin signaling, glucose homeostasis, and energy metabolism. APN has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. It has also been used to investigate the role of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide in cancer, inflammation, and neurodegenerative diseases.
properties
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-17(27)25-13-15-26(16-14-25)20-11-9-19(10-12-20)24-23(28)22-8-4-6-18-5-2-3-7-21(18)22/h2-12H,13-16H2,1H3,(H,24,28) |
InChI Key |
OBZNNJFCUDMYDG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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